Methyl 2-bromo-5-fluoro-3-methylbenzoate
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Overview
Description
Methyl 2-bromo-5-fluoro-3-methylbenzoate: is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid where a bromine atom is substituted at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position of the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Methyl Benzoate: The compound can be synthesized by the halogenation of methyl benzoate using bromine and fluorine in the presence of a suitable catalyst.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-bromo-5-fluorobenzoic acid with methanol in the presence of an aluminum chloride catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reactive halogen gases and the use of specialized equipment to maintain safety standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 2-bromo-5-fluoro-3-methylbenzoic acid.
Reduction: 2-bromo-5-fluoro-3-methylbenzyl alcohol.
Substitution: 2-hydroxy-5-fluoro-3-methylbenzoate.
Scientific Research Applications
Chemistry: Methyl 2-bromo-5-fluoro-3-methylbenzoate is used as an intermediate in the synthesis of various organic compounds. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the creation of new drugs targeting specific diseases. Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-bromo-5-fluoro-3-methylbenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 5-bromo-2-fluoro-3-methylbenzoate
Methyl 5-bromo-3-fluoro-2-methylbenzoate
2-Bromo-5-fluorobenzoic acid
Uniqueness: Methyl 2-bromo-5-fluoro-3-methylbenzoate is unique due to its specific arrangement of halogen atoms and the methyl group, which influences its reactivity and applications compared to its isomers and similar compounds.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and properties allow for a wide range of applications, from drug development to the synthesis of complex organic molecules.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
methyl 2-bromo-5-fluoro-3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHXIBZJCZIDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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